molecular formula C23H22ClNO2 B4013211 4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B4013211
M. Wt: 379.9 g/mol
InChI Key: RFZZMCOZKZBOHF-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group, a furoyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Furoyl Group: The furoyl group can be attached through an acylation reaction using furoyl chloride.

    Methylation: The final step involves the methylation of the quinoline core to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the furoyl group to a furyl alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Furyl alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-22(2)15-23(3,16-10-12-17(24)13-11-16)18-7-4-5-8-19(18)25(22)21(26)20-9-6-14-27-20/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZZMCOZKZBOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)(C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
4-(4-chlorophenyl)-1-(2-furoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

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